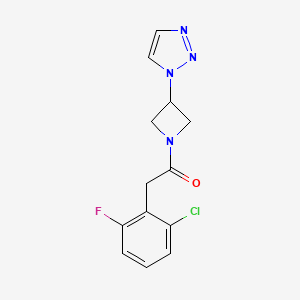

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O/c14-11-2-1-3-12(15)10(11)6-13(20)18-7-9(8-18)19-5-4-16-17-19/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAGIEHAGIPFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves reacting an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be synthesized through cyclization reactions, and the chloro-fluoro phenyl group can be introduced via halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The azetidine ring can be reduced to form a saturated ring structure.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Saturated azetidine derivatives.

Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The triazole ring is known for its biological activity, and this compound could be explored for its potential as a drug candidate.

Medicine: It may have applications in the development of new pharmaceuticals, particularly as an inhibitor of certain enzymes or receptors.

Industry: Its unique structure could be useful in materials science, such as in the design of new polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. the triazole ring is known to interact with various enzymes and receptors. The compound could bind to the active site of an enzyme, inhibiting its activity, or it could interact with a receptor, modulating its signaling pathway.

Molecular Targets and Pathways:

Enzymes: Potential targets include proteases, kinases, and phosphatases.

Receptors: Possible targets include G-protein-coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Triazole Isomerism : The target compound and CFTR correctors () use 1,2,3-triazoles, which are synthetically accessible via CuAAC. In contrast, WC6 () and the sulfonyl-triazole in employ 1,2,4-triazoles, which may exhibit different electronic profiles and metabolic stabilities.

Heterocyclic Core : The azetidine ring in the target compound distinguishes it from thiazole () or benzyl-substituted analogs (). Azetidines are increasingly utilized in drug design for their rigidity and improved bioavailability compared to larger rings.

Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound provides a sterically hindered, electron-deficient aromatic system, contrasting with the 3-fluorophenyl in WC6 () or 2,4-difluorophenyl in . These differences influence solubility and target affinity.

Synthetic Routes: CuAAC () is a versatile method for triazole formation, while sodium ethoxide-mediated alkylation () and Mitsunobu reactions () are employed for sulfur-linked or benzyl-substituted analogs.

Research Findings :

- Biological Activity : Triazole-containing compounds are prevalent in medicinal chemistry due to their stability and hydrogen-bonding capacity. The CFTR correctors () demonstrate the therapeutic relevance of 1,2,3-triazoles in treating cystic fibrosis. The target compound’s azetidine core may confer similar advantages in CNS permeability or protease resistance.

- Analogous structures (e.g., ) suggest planar triazole rings with substituents influencing dihedral angles and packing efficiency.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic molecule that combines a triazole ring and an azetidine moiety, presenting potential therapeutic applications across various biological fields. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

The synthesis typically involves multi-step organic reactions including cycloaddition for the triazole formation and subsequent coupling with azetidine derivatives.

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Known for forming hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity to various proteins and enzymes.

- Azetidine Moiety : This component may contribute to the compound's ability to interact with cellular receptors or enzymes, potentially modulating their activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The interaction of the triazole ring with specific targets involved in cancer progression has been highlighted in several studies. For instance:

- In vitro studies have shown that derivatives of triazole can inhibit tumor cell proliferation by inducing apoptosis through pathways involving reactive oxygen species (ROS) and tumor necrosis factor (TNF) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored. The triazole ring's ability to disrupt microbial cell membranes or inhibit essential enzymes has been noted in various studies. For example:

- Triazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar properties.

Inflammatory Response Modulation

Preliminary studies suggest that this compound may influence inflammatory pathways:

- Compounds featuring the triazole structure have been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Study: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of a related triazole compound. The results indicated a significant reduction in cell viability across various cancer cell lines, attributed to apoptosis induction through ROS generation. This suggests that modifications to the azetidine or triazole components could enhance anticancer efficacy further.

Computational Studies

In silico docking studies have predicted that this compound interacts favorably with several biological targets, including kinases involved in cancer signaling pathways. The binding affinities suggest strong potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.